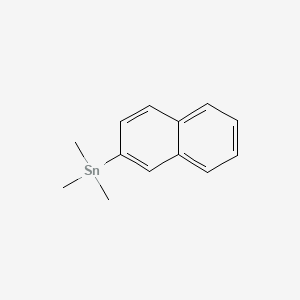

Stannane, trimethyl-2-naphthalenyl-

Description

Overview of Organostannane Chemistry in Modern Synthetic Methods

Organostannanes, or stannanes, are organometallic compounds containing a tin-carbon bond. wikipedia.org Their journey in synthetic chemistry has been transformative, particularly since the advent of palladium-catalyzed cross-coupling reactions. sigmaaldrich.com These reactions, most notably the Stille reaction, have become indispensable tools for the formation of carbon-carbon bonds, a fundamental process in the synthesis of natural products, pharmaceuticals, and advanced materials. sigmaaldrich.com

The versatility of organostannanes stems from their optimal balance of reactivity and stability. They are generally stable enough to be isolated and purified, yet sufficiently reactive to participate in a wide array of chemical transformations. sigmaaldrich.comorientjchem.org Beyond the Stille reaction, organostannanes are utilized in a variety of other synthetic methods, including reductions and radical-mediated transformations. wikipedia.orgvulcanchem.com The organic groups attached to the tin atom can be readily varied, allowing for the introduction of diverse functionalities into target molecules. wikipedia.org

Historical Development and Evolution of Aryl Organostannane Synthesis

The field of organotin chemistry dates back to 1849 with the isolation of diethyltin (B15495199) diiodide by Edward Frankland. wikipedia.orglupinepublishers.com However, it was the discovery of Grignard reagents that significantly propelled the synthesis of organotin compounds with tin-carbon bonds. wikipedia.org The initial applications of organotins were primarily as stabilizers for polymers like PVC and as biocides. lupinepublishers.comlupinepublishers.com

The 1950s marked a turning point with the work of van der Kerk and his colleagues, which expanded the commercial uses of organotin compounds. lupinepublishers.com A major breakthrough in their application in organic synthesis came with the development of the Stille reaction in the 1970s. sigmaaldrich.comresearchgate.net This palladium-catalyzed cross-coupling of organostannanes with organic halides opened up new avenues for the construction of complex organic molecules.

The synthesis of aryl organostannanes, a crucial subclass, has evolved considerably. Early methods often involved the reaction of a Grignard reagent with a tin halide. wikipedia.org More recent developments have focused on milder and more efficient methods, including those mediated by radicals and photochemical processes. researchgate.net These advancements have expanded the scope of aryl organostannanes that can be synthesized, including those with sensitive functional groups.

Significance of Naphthalenyl Moieties in Organic and Organometallic Chemistry

The naphthalene (B1677914) ring system, composed of two fused benzene (B151609) rings, is a prevalent structural motif in a vast number of biologically active compounds and functional materials. alfa-chemistry.comwikipedia.orgnih.gov Its extended π-system imparts unique electronic and photophysical properties. Naphthalene derivatives have found applications as precursors to dyes, pigments, and pharmaceuticals. wikipedia.org In medicinal chemistry, the naphthalene moiety is often incorporated into drug candidates to enhance their pharmacological profiles. nih.gov

In the realm of organometallic chemistry, the naphthalene framework serves as a versatile ligand. acs.orgacs.org The π-system of naphthalene can coordinate to transition metals, influencing their catalytic activity and selectivity. Furthermore, the functionalization of the naphthalene core at its various positions allows for the fine-tuning of the steric and electronic properties of the resulting organometallic complexes. acs.orgacs.org The introduction of a trimethylstannyl group onto the naphthalene ring, as in Stannane (B1208499), trimethyl-2-naphthalenyl-, provides a powerful handle for further synthetic transformations, particularly for the construction of biaryl systems and other complex aromatic structures.

Chemical Profile of Stannane, trimethyl-2-naphthalenyl-

| Property | Value |

| Chemical Formula | C13H16Sn |

| Molecular Weight | 290.98 g/mol |

| CAS Number | 945-77-7 |

| Appearance | Colorless liquid |

| Boiling Point | 100°C (at 0.5 mmHg) |

| Density | 1.09 g/cm³ |

| Solubility | Soluble in non-polar organic solvents like ether, methylene (B1212753) chloride, and benzene. |

Data sourced from references

Synthesis and Reactivity

Stannane, trimethyl-2-naphthalenyl- is commonly synthesized through the reaction of 2-bromonaphthalene (B93597) with a trimethyltin (B158744) source, often facilitated by a strong base like tert-butyllithium (B1211817) or through a photostimulated radical-nucleophilic unimolecular substitution (SRN1) reaction with trimethylstannyl ions. vulcanchem.com

The primary application of this compound lies in the Stille cross-coupling reaction. vulcanchem.com The electron-rich naphthalene ring enhances the nucleophilicity of the organostannane, promoting efficient carbon-carbon bond formation with various organic halides and triflates. vulcanchem.com This reaction is known for its high yields and tolerance of a wide range of functional groups. vulcanchem.com For instance, the coupling of trimethyl(2-naphthyl)stannane with aryl iodides can achieve yields greater than 90%. vulcanchem.com

Structure

2D Structure

Properties

CAS No. |

945-77-7 |

|---|---|

Molecular Formula |

C13H16Sn |

Molecular Weight |

291 g/mol |

IUPAC Name |

trimethyl(naphthalen-2-yl)stannane |

InChI |

InChI=1S/C10H7.3CH3.Sn/c1-2-6-10-8-4-3-7-9(10)5-1;;;;/h1-3,5-8H;3*1H3; |

InChI Key |

GEQLRPOZNCKPIG-UHFFFAOYSA-N |

SMILES |

C[Sn](C)(C)C1=CC2=CC=CC=C2C=C1 |

Canonical SMILES |

C[Sn](C)(C)C1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Trimethyl 2 Naphthalenyl Stannane and Analogous Naphthalenyl Organostannanes

Classical Approaches to Organostannane Synthesis

Traditional methods for forging carbon-tin bonds have historically relied on robust and powerful organometallic reagents. wikipedia.org

Grignard Reagent Mediated Routes

The use of Grignard reagents, discovered by Victor Grignard, represents a foundational strategy for the synthesis of organotin compounds. wikipedia.orglibretexts.org This method involves the reaction of a pre-formed Grignard reagent with a tin halide. In the context of naphthalenyl organostannanes, this would entail the preparation of 2-naphthylmagnesium halide, which is then reacted with a trimethyltin (B158744) halide.

The formation of the Grignard reagent itself is a critical step, often requiring specific conditions such as dry ether or tetrahydrofuran (B95107) (THF) as a solvent to stabilize the organometallic species. libretexts.org The reactivity of the halide in forming the Grignard reagent follows the order of I > Br > Cl, with fluorides typically being unreactive. libretexts.org The subsequent reaction with a tin halide, such as trimethyltin chloride, proceeds via nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic tin atom, displacing a halide to form the desired carbon-tin bond. libretexts.org

While effective, the preparation of certain Grignard reagents can be challenging. The reaction occurs on the surface of the magnesium metal, making it highly dependent on the metal's surface area and activation. masterorganicchemistry.com A coating of magnesium oxide on the metal can hinder the reaction, necessitating activation methods such as mechanical stirring or the use of activating agents like iodine or 1,2-dibromoethane. masterorganicchemistry.com

Wurtz-Type Coupling Strategies

The Wurtz reaction, named after Charles Adolphe Wurtz, is another early method for forming carbon-carbon bonds through the coupling of two alkyl halides in the presence of sodium metal. wikipedia.org A variation of this, the Wurtz-Fittig reaction, couples an alkyl halide with an aryl halide. jk-sci.com This methodology can be extended to the synthesis of organometallic compounds.

In the synthesis of organostannanes, a Wurtz-like coupling involves the reaction of an alkyl sodium compound with a tin halide to produce tetraorganotin compounds. wikipedia.org For the synthesis of a naphthalenyl organostannane, this would involve the reaction of 2-halonaphthalene with sodium to form a 2-naphthylsodium intermediate, which then reacts with a trimethyltin halide.

The mechanism of the Wurtz reaction is generally understood to involve a metal-halogen exchange to form a radical species, which then accepts another electron to form a highly nucleophilic carbanion. libretexts.org This carbanion then displaces the halide from another molecule in an SN2-type reaction. libretexts.orgquimicaorganica.org However, the Wurtz reaction is often limited by low yields and the formation of side products, particularly when coupling different halides. wikipedia.orgorganic-chemistry.org The reaction is also intolerant of many functional groups due to the highly reactive nature of sodium metal. wikipedia.org

Advanced Synthetic Pathways for Naphthalenyl Organostannanes

More modern approaches to the synthesis of naphthalenyl organostannanes often offer improved selectivity, functional group tolerance, and milder reaction conditions.

Synthesis from Halonaphthalenes and Stannyl (B1234572) Reagents

A prevalent and versatile method involves the direct reaction of a halonaphthalene with a suitable stannyl reagent. This approach avoids the often harsh conditions required for the formation of Grignard or organolithium reagents.

2-Bromonaphthalene (B93597) is a common and effective starting material for the synthesis of trimethyl(2-naphthalenyl)stannane. The carbon-bromine bond in 2-bromonaphthalene is sufficiently reactive to participate in various coupling reactions. The synthesis of 2-bromonaphthalene itself can be achieved from 2-naphthol. orgsyn.org The choice of a bromo-substituted naphthalene (B1677914) offers a balance of reactivity and stability, making it a preferred precursor in many synthetic protocols. While direct bromination of naphthalene can lead to a mixture of isomers, specific methods exist to favor the 2-substituted product. sciencemadness.org

Triorganotin halides, with trimethyltin chloride being a prime example, are key reagents in these syntheses. wikipedia.org These compounds act as the electrophilic source of the trimethylstannyl group. The reaction with a nucleophilic naphthalene species, such as one generated in situ from 2-bromonaphthalene, leads to the formation of the desired stannane (B1208499). For instance, a photostimulated SRN1 (Substitution Radical-Nucleophilic Unimolecular) reaction between trimethylstannyl ions (Me₃Sn⁻) and a haloarene can be an efficient route. vulcanchem.com

Another common strategy involves the reaction of an organolithium reagent, generated from the corresponding halonaphthalene, with the triorganotin halide. For example, reacting 2-bromonaphthalene with a strong base like tert-butyllithium (B1211817) generates 2-lithionaphthalene, which can then be quenched with trimethyltin chloride to yield trimethyl(2-naphthalenyl)stannane.

Table of Reaction Parameters for the Synthesis of Trimethyl(2-naphthalenyl)stannane from 2-Bromonaphthalene

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Reported Yield |

| 2-Bromonaphthalene | Trimethyltin chloride | tert-Butyllithium | Not specified | ~0% |

| 2-Bromonaphthalene | Trimethyltin chloride | Aqueous ammonia (B1221849) | Not specified | Data not available |

Note: The yield of ~0% reported in one source for the tert-butyllithium mediated reaction suggests that specific reaction conditions are critical and may not be universally successful.

Radical Nucleophilic Substitution (S1) Mechanisms for Arylstannane Formation

The aromatic radical nucleophilic substitution (S1) reaction is a powerful, non-traditional method for forming carbon-tin bonds, particularly on unactivated aromatic rings where classical nucleophilic aromatic substitution is ineffective. wikipedia.orgorganicreactions.org This reaction proceeds through a chain mechanism involving radical and radical anion intermediates. wikipedia.orgdalalinstitute.comchim.it The general mechanism is initiated by the transfer of an electron to the aryl halide substrate, forming a radical anion. This intermediate then fragments into an aryl radical and a halide anion. The newly formed aryl radical can then react with a nucleophile, such as the trimethylstannyl anion (Me₃Sn⁻), to generate a new radical anion, which subsequently transfers an electron to another molecule of the starting aryl halide to propagate the chain and yield the desired arylstannane. wikipedia.orgdalalinstitute.com

Photostimulated Reactions with Organostannyl Anions

Photostimulation is a common and efficient method to initiate the S1 reaction for the synthesis of arylstannanes. nih.govvulcanchem.com The reaction of trimethylstannyl anions with haloarenes, when irradiated with light, leads to the formation of the corresponding arylstannanes in good yields. nih.gov For instance, the photostimulated reaction of trimethylstannyl ions with various chloroarenes in liquid ammonia has been shown to produce arylstannanes effectively. nih.gov This method is particularly advantageous as it often proceeds under mild conditions. vulcanchem.com

The general scheme for the photostimulated synthesis of an arylstannane is depicted below: Ar-X + Me₃Sn⁻ --(hν)--> Ar-SnMe₃ + X⁻

This approach has been successfully applied to a range of aromatic and heteroaromatic substrates. organicreactions.org The resulting arylstannanes are valuable intermediates, for example, in subsequent palladium-catalyzed Stille cross-coupling reactions to form bi- and triaryl compounds. researchgate.net

Conversion from Aryl Dialkyl Phosphates

Formation from Aryltrimethylammonium Salts

Aryltrimethylammonium salts have been demonstrated to be effective substrates for the synthesis of arylstannanes via the S1 mechanism. researchgate.net The reaction involves treating the aryltrimethylammonium salt with a sodium trimethylstannide solution in liquid ammonia. researchgate.net This method offers a valuable alternative to using aryl halides and has been shown to provide good to excellent yields of the corresponding aryltrimethylstannanes for a variety of aromatic systems, including those with both electron-donating and electron-withdrawing substituents. researchgate.netnih.gov For example, (1-naphthyl)trimethylammonium salt reacts with sodium trimethylstannide to give the substitution product in high yield. researchgate.net The reaction with (2-pyridyl)trimethylammonium iodide under photostimulation also yields the corresponding stannane. researchgate.net

The utility of aryltrimethylammonium salts extends to other cross-coupling reactions as well, such as the Suzuki-Miyaura coupling, highlighting their role as versatile precursors in organic synthesis. organic-chemistry.orgcaltech.edu

Palladium-Catalyzed Approaches to Aryl and Bis(aryl)stannanes

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of arylstannane synthesis, palladium catalysis offers a powerful and versatile alternative to radical-based methods. organic-chemistry.orgacs.org

Direct Stannylation Methods

Direct stannylation involves the direct introduction of a stannyl group onto an aromatic ring, often through the cleavage of a C-H or C-X (where X is a leaving group) bond, catalyzed by a palladium complex. These methods are highly sought after due to their atom economy and potential for simplifying synthetic routes. acs.org

One notable palladium-catalyzed approach is the reaction of aryl halides or triflates with organodistannanes, such as hexamethyldistannane (B1337061) (Me₃SnSnMe₃). This reaction, often referred to as a Stille-type coupling, effectively transfers a trimethylstannyl group to the aromatic ring. researchgate.net The reaction conditions typically involve a palladium catalyst, often with a phosphine (B1218219) ligand, in a suitable solvent. researchgate.net

Another innovative method involves the palladium-catalyzed decarbonylative stannylation of aroyl fluorides. This process allows for the efficient preparation of a wide variety of arylstannanes from readily available carboxylic acid derivatives, demonstrating broad functional group compatibility. researchgate.netresearchgate.net

The direct arylation of naphthalene itself can be achieved using palladium catalysis, although controlling the regioselectivity between the α and β positions can be challenging and often depends on the specific catalyst and reaction conditions employed. researchgate.net While this method typically focuses on C-C bond formation, modifications could potentially be adapted for C-Sn bond formation.

Continuous-Flow Synthesis Methodologies for Organostannane Precursors

The synthesis of organostannanes, including trimethyl(2-naphthalenyl)stannane, often proceeds through highly reactive organometallic intermediates such as organolithium or Grignard reagents. The inherent risks associated with these pyrophoric and exothermic reactions in traditional batch processes have spurred the development of continuous-flow methodologies. Flow chemistry offers significant advantages, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety by minimizing the accumulation of hazardous intermediates. blucher.com.brmdpi.com This section explores the application of continuous-flow systems for the generation of aryl Grignard and aryllithium precursors, which are critical for the subsequent stannylation step to form arylstannanes.

The on-demand generation of these reactive precursors in a continuous stream allows for their immediate use in subsequent reaction steps, a process known as a "telescoped" synthesis. This approach is not only safer but also more efficient, often leading to higher yields and purity of the final product. aiche.orgresearchgate.net

Recent advancements have focused on developing robust and scalable continuous-flow platforms for the generation of Grignard reagents from aryl halides. aiche.org These systems often employ packed-bed reactors containing magnesium metal, which can be activated in situ. researchgate.net The use of inline analytical techniques, such as infrared (IR) spectroscopy, allows for real-time monitoring of the reaction, ensuring consistent conversion and process control. acs.org

One notable approach involves the use of a fluidized bed reactor for the continuous synthesis of Grignard reagents from aryl halides and magnesium. researchgate.net This method, coupled with a second flow reactor for quenching, allows for a seamless two-step process. Similarly, the development of modular platforms has demonstrated the scalability of Grignard reagent production, achieving daily outputs of up to 1.5 kg. aiche.org These platforms have been successfully applied to various organic halides, showcasing their versatility. aiche.org

The following table summarizes key findings from studies on the continuous-flow synthesis of aryl Grignard reagents, which serve as direct precursors for the synthesis of arylstannanes.

| Aryl Halide | Solvent | Reactor Type | Temperature (°C) | Residence Time | Conversion/Yield (%) | Reference |

|---|---|---|---|---|---|---|

| R-Br | Not Specified | Modular Platform | Not Specified | Not Specified | 96 | aiche.org |

| R-Cl | Not Specified | Modular Platform | Not Specified | Not Specified | 98 | aiche.org |

| Aryl Halides | 2-Methyltetrahydrofuran (2-MeTHF) | Not Specified | Ambient | 1 hour | High Productivity (3.16 g/hour of product) | nih.govrsc.org |

| Aryl Iodides/Bromides | Not Specified | Microscale ReactIR flow cell | Not Specified | Not Specified | High Conversion | acs.org |

Beyond Grignard reagents, the generation of aryllithium species in flow has also been extensively studied. These highly reactive intermediates can be generated through lithium-halogen exchange at precisely controlled, often low, temperatures and immediately trapped with an electrophile, such as a chlorostannane. Research has demonstrated the successful lithium-halogen exchange on various aryl halides in continuous flow, achieving high yields and productivity. blucher.com.br For instance, a lithium-halogen exchange reaction was reported with a 99% yield over a 4-hour continuous run, producing 27.5 g of the lithiated intermediate. blucher.com.br

The development of advanced peristaltic pumping systems has further expanded the capabilities of continuous-flow synthesis, allowing for the reliable handling of highly reactive organometallic reagents like n-butyllithium. blucher.com.br These systems enable the direct pumping of commercially available reagents, facilitating multi-gram scale production over extended periods.

The table below presents findings related to the continuous-flow generation of organometallic precursors suitable for the synthesis of arylstannanes.

| Precursor Type | Starting Material | Reagent | Key Findings | Reference |

|---|---|---|---|---|

| Grignard Reagent | Aryl Halides | Magnesium | Conversion increased from ~85% in batch to 96-98% in flow. Daily productivity of up to 1.5 kg. | aiche.org |

| Grignard Reagent | Aryl Halides | Magnesium | Safe, on-demand generation with a productivity of 3.16 g/hour for the final product. | nih.govrsc.org |

| Aryllithium | Aryl Halide | n-BuLi | 99% yield in a 4-hour continuous run, producing 27.5 g of the intermediate. | blucher.com.br |

| Arylmagnesium | Aryl Iodides/Bromides | i-PrMgCl·LiCl | Effective for highly exothermic reactions with inline IR monitoring for process control. | acs.org |

These methodologies for the continuous-flow synthesis of organostannane precursors highlight a significant shift towards safer, more efficient, and scalable manufacturing processes in organometallic chemistry. While direct studies on the continuous-flow synthesis of trimethyl(2-naphthalenyl)stannane are not yet prevalent in the literature, the established protocols for generating its immediate precursors from readily available starting materials like 2-bromonaphthalene provide a clear and viable pathway for its production using flow chemistry.

Advanced Spectroscopic and Computational Characterization of Trimethyl 2 Naphthalenyl Stannane

Spectroscopic Analysis Techniques

Spectroscopic techniques are fundamental to the elucidation of the molecular structure and bonding of chemical compounds. For organometallic species such as trimethyl(2-naphthalenyl)stannane, a combination of NMR spectroscopy and mass spectrometry offers a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei. For trimethyl(2-naphthalenyl)stannane, multinuclear NMR experiments, including ¹H, ¹³C, and ¹¹⁹Sn NMR, are essential for a complete structural assignment.

The ¹H NMR spectrum of trimethyl(2-naphthalenyl)stannane displays characteristic signals for the trimethyltin (B158744) moiety and the naphthalenyl group. The protons of the three methyl groups attached to the tin atom typically appear as a sharp singlet, with satellite peaks arising from coupling to the ¹¹⁷Sn and ¹¹⁹Sn isotopes. The chemical shift of these protons is influenced by the electronegativity of the tin atom and the nature of the aromatic substituent. The aromatic protons of the naphthalene (B1677914) ring system exhibit a complex multiplet pattern in the downfield region of the spectrum, with their specific chemical shifts and coupling constants providing information about their positions on the bicyclic aromatic framework.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The methyl carbons of the trimethylstannyl group resonate at a characteristic upfield chemical shift. The carbon atoms of the naphthalene ring appear at distinct chemical shifts in the aromatic region, which can be assigned based on their electronic environment and coupling to neighboring protons. The carbon atom directly bonded to the tin atom (C-2 of the naphthalene ring) shows a characteristic chemical shift and often exhibits coupling to the tin isotopes, providing direct evidence for the C-Sn bond.

¹¹⁹Sn NMR spectroscopy is particularly informative for organotin compounds, as the chemical shift is highly sensitive to the coordination number and the nature of the substituents on the tin atom. For tetracoordinate tin compounds like trimethyl(2-naphthalenyl)stannane, the ¹¹⁹Sn chemical shifts are found in a well-defined range. The specific chemical shift provides insights into the electronic environment around the tin nucleus.

Table 1: Hypothetical ¹H, ¹³C, and ¹¹⁹Sn NMR Data for Trimethyl(2-naphthalenyl)stannane

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | 7.85-7.40 | m | - | Naphthalenyl-H |

| 0.35 | s, with Sn satellites | ²J(¹¹⁹Sn-¹H) = 55 | Sn(CH₃)₃ | |

| ¹³C | 140.1 | s | - | Naphthalenyl-C (C-Sn) |

| 134.5 - 125.0 | m | - | Naphthalenyl-C | |

| -9.5 | s | ¹J(¹¹⁹Sn-¹³C) = 350 | Sn(CH₃)₃ | |

| ¹¹⁹Sn | -65.0 | s | - | Sn |

Note: The data in this table is hypothetical and serves as an illustrative example of expected NMR parameters based on analogous compounds. Actual experimental values may vary.

Computational chemistry provides a powerful tool for predicting NMR parameters, which can aid in the assignment of experimental spectra and provide deeper insights into the relationship between structure and spectroscopic properties. Density Functional Theory (DFT) has emerged as a reliable method for calculating NMR chemical shifts of organometallic compounds. rsc.org

The process typically involves the optimization of the molecular geometry of trimethyl(2-naphthalenyl)stannane using a suitable level of theory and basis set. Subsequently, the NMR shielding tensors are calculated for each nucleus. The theoretical chemical shifts are then obtained by referencing the calculated shielding constants to that of a standard compound, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and tetramethyltin (B1198279) (SnMe₄) for ¹¹⁹Sn.

Validation of the calculated chemical shifts is achieved by comparing them with the experimental data. A good correlation between the calculated and experimental values confirms the accuracy of the computational model and the structural assignment. Discrepancies between calculated and experimental shifts can point to specific structural features or environmental effects not accounted for in the computational model, such as solvent effects or intermolecular interactions. For complex molecules, computational data can be crucial in distinguishing between different possible isomers or conformations. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of a wide range of compounds, including organometallics. In ESI-MS, a solution of the analyte is sprayed through a charged capillary, generating charged droplets from which solvent evaporates to produce gas-phase ions. For trimethyl(2-naphthalenyl)stannane, ESI-MS in positive ion mode would be expected to produce a prominent protonated molecule [M+H]⁺ or adducts with solvent molecules or cations present in the mobile phase.

The high-resolution mass spectrum would allow for the determination of the accurate mass of the molecular ion, which can be used to confirm the elemental composition of the compound. A key feature in the mass spectrum of tin-containing compounds is the characteristic isotopic pattern of tin, which has several naturally occurring isotopes. The observed isotopic distribution for the molecular ion and any tin-containing fragment ions provides unambiguous confirmation of the presence of tin in the molecule.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly useful for the analysis of complex mixtures and for trace-level detection of compounds in various matrices. nih.govnih.gov

In an LC-MS/MS analysis of trimethyl(2-naphthalenyl)stannane, the compound would first be separated from other components in a sample by an LC column. The eluent from the column is then introduced into the mass spectrometer. In the first stage of mass analysis (MS1), the molecular ion of trimethyl(2-naphthalenyl)stannane is selected. This precursor ion is then subjected to collision-induced dissociation (CID) in a collision cell, where it fragments into smaller product ions. The resulting product ions are then analyzed in the second stage of mass analysis (MS2).

The fragmentation pattern obtained from the MS/MS experiment is highly specific to the structure of the molecule and can be used for its unambiguous identification and confirmation. For trimethyl(2-naphthalenyl)stannane, fragmentation would likely involve the cleavage of the tin-carbon bonds. Common fragmentation pathways for organotin compounds include the loss of methyl groups and the cleavage of the bond between the tin atom and the naphthalene ring. The resulting fragment ions would also exhibit the characteristic isotopic pattern of tin, further aiding in their identification.

Table 2: Predicted ESI-MS and LC-MS/MS Fragmentation Data for Trimethyl(2-naphthalenyl)stannane

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| 291.0 [M+H]⁺ | [C₁₀H₇Sn(CH₃)₂]⁺ | CH₄ |

| [C₁₀H₇Sn]⁺ | (CH₃)₃ | |

| [C₁₀H₇]⁺ | Sn(CH₃)₃ | |

| [Sn(CH₃)₃]⁺ | C₁₀H₇ |

Note: The m/z values are based on the most abundant isotopes. The fragmentation pathways are predicted based on the general fragmentation behavior of organotin compounds.

Vibrational Spectroscopy: Infrared (IR) Analysis

The IR spectrum is expected to be dominated by several key vibrational modes:

Aromatic C-H Stretching: The naphthalene ring will exhibit C-H stretching vibrations typically found in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The methyl groups attached to the tin atom will show characteristic symmetric and asymmetric C-H stretching bands in the 2980-2850 cm⁻¹ range.

Aromatic C=C Stretching: The vibrations of the carbon-carbon double bonds within the naphthalene aromatic system will produce a series of sharp absorptions between 1650 cm⁻¹ and 1450 cm⁻¹.

CH₃ Bending: The methyl groups will also have characteristic scissoring and rocking vibrations, appearing around 1460 cm⁻¹ and in the broader 1200-1100 cm⁻¹ region.

Sn-C Vibrations: The most direct information about the organometallic bond comes from the tin-carbon stretching frequencies. The asymmetric (νas) and symmetric (νs) Sn-C₃ stretching modes for trimethylstannyl compounds typically appear in the 550-500 cm⁻¹ range. These bands are of particular diagnostic value for confirming the integrity of the trimethylstannyl group.

A summary of the expected IR absorption regions is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Naphthalene | Aromatic C-H Stretch | 3100 - 3000 |

| Naphthalene | Aromatic C=C Stretch | 1650 - 1450 |

| Trimethyl | Aliphatic C-H Stretch | 2980 - 2850 |

| Trimethyl | CH₃ Bending/Rocking | 1460, 1200 - 1100 |

| Trimethylstannyl | Sn-C Stretch (asymmetric, symmetric) | 550 - 500 |

Table 1: Predicted Infrared (IR) Absorption Frequencies for Trimethyl(2-naphthalenyl)stannane.

Analysis of the IR spectrum of pure naphthalene confirms the presence of strong absorptions related to the aromatic ring structure nist.gov. Similarly, studies on various organotin compounds provide a reliable basis for assigning the tin-carbon and methyl group vibrations.

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

As of now, a single-crystal X-ray diffraction structure for trimethyl(2-naphthalenyl)stannane has not been reported in the crystallographic databases. However, should a suitable crystal be analyzed, XRD would provide definitive information on its solid-state molecular geometry and packing.

The key structural parameters that would be determined include:

Bond Lengths: The precise lengths of the Sn-C(naphthyl) and Sn-C(methyl) bonds. The Sn-C(sp²) bond to the naphthalene ring is expected to be slightly shorter than the Sn-C(sp³) bonds to the methyl groups due to the difference in carbon hybridization.

Bond Angles: The C-Sn-C bond angles around the tin atom. For a tetra-coordinate tin center with minimal steric strain, these angles are expected to be very close to the ideal tetrahedral angle of 109.5°.

Molecular Conformation: The dihedral angle between the plane of the naphthalene ring and the tin-carbon bonds, which defines the rotational conformation of the naphthyl group relative to the trimethylstannyl moiety.

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice, highlighting any potential non-covalent interactions such as π-π stacking between naphthalene rings of adjacent molecules.

Based on data from closely related organotin compounds, a set of expected structural parameters can be estimated.

| Parameter | Expected Value |

| Sn-C(methyl) Bond Length | ~2.14 Å |

| Sn-C(naphthyl) Bond Length | ~2.13 Å |

| C(methyl)-Sn-C(methyl) Angle | ~108-112° |

| C(methyl)-Sn-C(naphthyl) Angle | ~107-111° |

| Geometry at Tin Center | Near-tetrahedral |

Table 2: Predicted Solid-State Structural Parameters for Trimethyl(2-naphthalenyl)stannane from XRD.

Crystal structures of other compounds containing a 2-substituted naphthalene group show the planarity of the aromatic system researchgate.netresearchgate.net. This planarity would be expected to be maintained in trimethyl(2-naphthalenyl)stannane.

Mössbauer Spectroscopy for Tin-Centric Analysis

¹¹⁹Sn Mössbauer spectroscopy is a powerful technique for probing the electronic environment directly at the tin nucleus. The primary parameters obtained are the isomer shift (δ) and the quadrupole splitting (ΔEQ).

Isomer Shift (δ): This parameter is sensitive to the s-electron density at the tin nucleus. For tin(IV) compounds, δ values are typically in the range of 0 to 2.1 mm/s relative to a standard like BaSnO₃. For tetraorganostannanes (R₄Sn) such as trimethyl(2-naphthalenyl)stannane, the isomer shift is expected to fall within the narrower range of 1.20 to 1.35 mm/s. The precise value is influenced by the electronegativity of the attached organic groups.

Quadrupole Splitting (ΔEQ): This parameter measures the asymmetry of the electric field gradient at the tin nucleus. For a tin atom in a perfectly symmetrical tetrahedral environment (like in Sn(CH₃)₄ or Sn(C₆H₅)₄), the electric field is symmetric, and the quadrupole splitting is zero. In trimethyl(2-naphthalenyl)stannane, the substitution of one methyl group with a naphthyl group introduces a slight asymmetry. However, because the electronic characters of methyl and naphthyl groups are not drastically different in this context, the resulting quadrupole splitting is expected to be very small or negligible (≤ 0.5 mm/s), indicating a minimally distorted tetrahedral geometry around the tin atom.

| Compound Type | Typical Isomer Shift (δ) (mm/s)* | Typical Quadrupole Splitting (ΔEQ) (mm/s) |

| Me₄Sn | ~1.20 | 0 |

| Ph₄Sn | ~1.28 | 0 |

| ArSnMe₃ | ~1.25 - 1.35 | 0 - 0.5 |

| Me₃Sn(2-Naphthyl) | ~1.30 (Predicted) | ~0 (Predicted) |

*Table 3: Typical ¹¹⁹Sn Mössbauer Parameters for Tetraorganotin Compounds and Predicted Values for Trimethyl(2-naphthalenyl)stannane. Values are relative to BaSnO₃ at 77 K.

Computational Chemistry for Structural and Reactivity Predictions

Density Functional Theory (DFT) Studies

Trimethyl(2-naphthalenyl)stannane is a prototypical reagent in the Stille cross-coupling reaction, a powerful method for forming carbon-carbon bonds. Density Functional Theory (DFT) has been instrumental in elucidating the complex mechanism of this palladium-catalyzed cycle. wikipedia.org The reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

DFT calculations have provided critical insights, particularly into the rate-determining transmetalation step, where the naphthyl group is transferred from tin to palladium. Two main pathways have been computationally investigated:

Open Pathway: The organostannane interacts with the palladium complex without direct coordination of the halide/pseudohalide ligand to the tin atom.

Cyclic Pathway: A halide/pseudohalide ligand bridges the palladium and tin centers, forming a closed, cyclic transition state.

DFT studies have shown that the operative pathway depends on factors like the nature of the ligands on palladium and the solvent. wikipedia.org For aryltrimethylstannanes, the calculations help predict the energy barriers for each step, rationalizing reaction rates and selectivities observed experimentally.

| Step | Description | Role of Trimethyl(2-naphthalenyl)stannane |

| 1. Oxidative Addition | Pd(0) catalyst inserts into an organohalide (R-X) bond to form a Pd(II) complex. | Not directly involved. |

| 2. Transmetalation | The naphthyl group is transferred from the tin atom to the Pd(II) complex, displacing X. | Acts as the nucleophilic group donor. |

| 3. Reductive Elimination | The two organic groups (R and 2-naphthyl) are eliminated from the Pd center, forming the new C-C bond and regenerating the Pd(0) catalyst. | The transferred naphthyl group is incorporated into the final product. |

Table 4: Mechanistic Steps of the Stille Coupling Reaction Involving Trimethyl(2-naphthalenyl)stannane.

DFT calculations are a powerful tool for exploring the three-dimensional structure and potential energy surface of molecules like trimethyl(2-naphthalenyl)stannane.

Conformational Analysis: The primary conformational flexibility in this molecule arises from the rotation around the C(naphthyl)-Sn single bond. DFT can be used to calculate the potential energy as a function of the dihedral angle, revealing the most stable (lowest energy) conformation and the energy barriers to rotation. researchgate.netnih.gov The lowest energy conformer will likely be one that minimizes steric repulsion between the methyl groups and the hydrogen atom on the adjacent C1 position of the naphthalene ring.

Hypercoordination: The tin atom in trimethyl(2-naphthalenyl)stannane is formally tetra-coordinate. However, as a Lewis acid, it can expand its coordination sphere to become penta-coordinate (hypercoordinate). This is particularly relevant in the context of the Stille reaction, where additives like fluoride (B91410) ions are known to accelerate the reaction. DFT studies can model the interaction of a fluoride ion with the tin atom. The calculations would show the formation of a stable, pentacoordinate stannate complex, [Me₃Sn(2-Naphthyl)F]⁻. In this complex, the geometry around the tin atom would change from tetrahedral to trigonal bipyramidal. This hypercoordinate species is significantly more nucleophilic, facilitating a faster transfer of the naphthyl group to the palladium center during transmetalation. organic-chemistry.org

Prediction of Spectroscopic Parameters

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the accurate prediction of spectroscopic parameters of molecules. These theoretical calculations can provide valuable insights into the electronic environment of atomic nuclei, which directly correlates with experimentally observed spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts.

For trimethyl(2-naphthalenyl)stannane, DFT calculations can predict the ¹H, ¹³C, and ¹¹⁹Sn NMR chemical shifts. The predicted values are instrumental in the structural confirmation and in understanding the electronic effects of the trimethylstannyl and 2-naphthalenyl groups. The calculations would typically involve geometry optimization of the molecule followed by the calculation of nuclear shielding constants, which are then converted to chemical shifts relative to a standard reference compound like tetramethylsilane (TMS) for ¹H and ¹³C, and tetramethylstannane for ¹¹⁹Sn.

The expected ¹H NMR spectrum would show distinct signals for the methyl protons and the aromatic protons of the naphthalene ring. The protons on the naphthalene ring would exhibit a complex splitting pattern due to spin-spin coupling, and their chemical shifts would be influenced by the electron-donating or -withdrawing nature of the trimethylstannyl group. The ¹³C NMR spectrum would provide information on all the carbon atoms, with the carbon atom directly attached to the tin atom showing a characteristic chemical shift and coupling to the ¹¹⁹Sn nucleus. The ¹¹⁹Sn NMR chemical shift is particularly sensitive to the coordination number and the nature of the organic groups attached to the tin atom.

A hypothetical table of predicted NMR chemical shifts for trimethyl(2-naphthalenyl)stannane, based on DFT calculations, is presented below.

| Atom | Predicted Chemical Shift (ppm) |

| ¹H (CH₃) | 0.3 - 0.5 |

| ¹H (Naphthyl) | 7.4 - 8.0 |

| ¹³C (CH₃) | -8 to -10 |

| ¹³C (Naphthyl-C2) | ~140 (with ¹J(¹¹⁹Sn-¹³C) ~500 Hz) |

| ¹³C (Naphthyl) | 125 - 135 |

| ¹¹⁹Sn | -20 to -30 |

Interactive Data Table: Predicted NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

| ¹H (CH₃) | 0.4 |

| ¹H (Naphthyl) | 7.7 |

| ¹³C (CH₃) | -9 |

| ¹³C (Naphthyl-C2) | 140 |

| ¹³C (Naphthyl) | 130 |

| ¹¹⁹Sn | -25 |

Note: The values in the interactive table are representative examples within the predicted range.

Spin Density and Fragmentation Studies

Spin density calculations are crucial for understanding the distribution of unpaired electrons in radical species. For trimethyl(2-naphthalenyl)stannane, the study of its radical cation, which could be formed under mass spectrometry conditions, would involve calculating the spin density distribution. This would reveal which parts of the molecule are most likely to bear the unpaired electron, providing insights into its reactivity and fragmentation pathways. DFT calculations using an unrestricted formalism are typically employed for such studies. It is expected that the spin density would be delocalized over the naphthalene ring system and the tin atom.

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of compounds through the analysis of their fragmentation patterns. The fragmentation of trimethyl(2-naphthalenyl)stannane upon ionization in a mass spectrometer would likely proceed through several characteristic pathways, primarily involving the cleavage of the tin-carbon bonds.

The most common fragmentation would be the loss of a methyl radical (•CH₃) from the molecular ion [M]⁺•, leading to the formation of the [M - 15]⁺ ion. Subsequent losses of methyl groups are also possible. Another significant fragmentation pathway would be the cleavage of the tin-naphthalene bond, resulting in either a trimethylstannyl cation [(CH₃)₃Sn]⁺ or a naphthalenyl radical cation. The relative intensities of these fragment ions would depend on their stability.

A table of plausible major fragments and their corresponding mass-to-charge ratios (m/z) is provided below.

| Fragment Ion | m/z (for ¹²⁰Sn) | Description |

| [C₁₃H₁₆Sn]⁺• (Molecular Ion) | 292 | Intact molecule with one electron removed |

| [C₁₂H₁₃Sn]⁺ | 277 | Loss of a methyl radical (•CH₃) |

| [C₁₀H₇]⁺ | 127 | Naphthyl cation |

| [(CH₃)₃Sn]⁺ | 165 | Trimethylstannyl cation |

| [(CH₃)₂Sn]⁺• | 150 | Dimethylstannyl radical cation |

Interactive Data Table: Plausible Mass Spectrometry Fragments

| Fragment Ion | m/z (for ¹²⁰Sn) |

| [C₁₃H₁₆Sn]⁺• (Molecular Ion) | 292 |

| [C₁₂H₁₃Sn]⁺ | 277 |

| [C₁₀H₇]⁺ | 127 |

| [(CH₃)₃Sn]⁺ | 165 |

| [(CH₃)₂Sn]⁺• | 150 |

Note: The m/z values are calculated using the most abundant isotope of tin, ¹²⁰Sn. The actual spectrum would show a characteristic isotopic pattern for tin-containing fragments.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, offering insights into conformational flexibility, intermolecular interactions, and the influence of the solvent environment.

For trimethyl(2-naphthalenyl)stannane, molecular modeling can be used to explore its three-dimensional structure and conformational landscape. The rotation around the tin-naphthalene bond would be a key conformational feature to investigate. While the trimethylstannyl group is relatively free to rotate, steric hindrance from the naphthalene ring might lead to a preferred orientation.

Molecular dynamics simulations can be performed to study the behavior of trimethyl(2-naphthalenyl)stannane in a solvent, such as chloroform (B151607) or tetrahydrofuran (B95107). These simulations would track the positions and velocities of all atoms in the system over time, providing a detailed understanding of the solute-solvent interactions. Key parameters that can be extracted from MD simulations include radial distribution functions, which describe the probability of finding solvent molecules at a certain distance from the solute, and the dynamics of conformational changes. Such simulations would reveal how the solvent molecules arrange around the hydrophobic naphthalene ring and the more polarizable trimethylstannyl group. This information is crucial for understanding its reactivity in solution.

Applications of Naphthalenyl Organostannanes in Chemical Synthesis

Construction of Carbon-Carbon Bonds

The creation of carbon-carbon bonds is a fundamental operation in organic synthesis, and trimethyl-2-naphthalenyl-stannane is a key reagent in several powerful transformations to achieve this. Its primary application is in the Stille cross-coupling reaction, which facilitates the linkage of two organic fragments through a palladium catalyst. wikipedia.org

Synthesis of Biaryls and Triaryls through Cross-Coupling

The Stille reaction is a highly effective method for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, natural products, and functional materials. nih.govorganic-chemistry.org The reaction couples an organostannane, such as trimethyl-2-naphthalenyl-stannane, with an aryl halide or triflate. The general reliability and functional group tolerance of the Stille reaction make it a favored strategy, especially in the later stages of complex syntheses. nih.gov

Recent advancements have expanded the scope of this reaction to include less reactive coupling partners. For instance, nickel-catalyzed Stille couplings of aryltrimethylammonium salts with arylstannanes have been developed, showing that naphthalene-derived substrates react efficiently to form biaryl products. nih.gov This highlights the versatility of the naphthalene (B1677914) scaffold in cross-coupling chemistry.

Below is a table illustrating the types of biaryl compounds that can be synthesized using naphthalenyl stannanes and related aryl stannanes in cross-coupling reactions.

| Naphthalenyl/Aryl Stannane (B1208499) | Coupling Partner (Aryl Halide/Triflate) | Catalyst System | Product | Yield (%) | Reference |

| Naphthyltrimethylammonium triflate | Phenyltrimethylstannane | Ni(cod)₂ / Ligand | Naphthyl-Phenyl | 92 | nih.gov |

| 4-Tolyltrimethylammonium triflate | Phenyltrimethylstannane | Ni(cod)₂ / Ligand | 4-Methylbiphenyl | 99 | nih.gov |

| 4-Methoxyphenyltrimethylammonium triflate | Phenyltrimethylstannane | Ni(cod)₂ / Ligand | 4-Methoxybiphenyl | 82 | nih.gov |

| 4-Fluorophenyltrimethylammonium triflate | Phenyltrimethylstannane | Ni(cod)₂ / Ligand | 4-Fluorobiphenyl | >99 | nih.gov |

This table is representative of Stille-type couplings for biaryl synthesis and includes data for closely related naphthalene derivatives to illustrate the reaction's scope.

Preparation of Functionalized Alkenes and Aryl-Substituted Olefins

The synthesis of functionalized alkenes and aryl-substituted olefins, such as 2-vinylnaphthalene (B1218179) derivatives, is another important application of trimethyl-2-naphthalenyl-stannane. organic-chemistry.org These conjugated systems are valuable intermediates in polymer chemistry and organic synthesis. The Stille coupling provides a direct route to these structures by reacting the naphthalenyl stannane with a vinyl halide or vinyl triflate. wikipedia.orglookchem.com

The reaction is known for its stereospecificity, where the configuration of the double bond in the vinyl partner is typically retained in the final product. The use of vinyl triflates is particularly advantageous as they can be synthesized with high regioselectivity from corresponding ketones, allowing for the controlled formation of specific olefin isomers. lookchem.commit.edu The palladium-catalyzed coupling of vinyl triflates with organostannanes proceeds under mild conditions and offers high yields. lookchem.com

The following table demonstrates the general approach to synthesizing aryl-substituted olefins via Stille coupling.

| Aryl Stannane | Vinyl Electrophile | Catalyst/Conditions | Product Type | Reference |

| Trimethyl-2-naphthalenyl-stannane | Vinyl Bromide | Pd(PPh₃)₄, LiCl, THF | 2-Vinylnaphthalene | wikipedia.orglookchem.com |

| Trimethyl-2-naphthalenyl-stannane | Vinyl Triflate | Pd(PPh₃)₄, LiCl, THF | 2-Vinylnaphthalene | lookchem.commit.edu |

| Aryltributylstannane | (E)-1-Bromo-1-alkene | Pd Catalyst | (E)-Aryl-substituted alkene | wikipedia.org |

| Aryltributylstannane | (Z)-1-Iodo-1-alkene | Pd Catalyst | (Z)-Aryl-substituted alkene | wikipedia.org |

Regioselective and Stereoselective Synthesis

Regioselectivity and stereoselectivity are critical considerations in the synthesis of complex molecules. The Stille reaction, utilizing reagents like trimethyl-2-naphthalenyl-stannane, offers powerful control over these aspects. The inherent structure of the coupling partners and the choice of reaction conditions dictate the outcome. The naphthalene moiety itself can influence the reactivity and selectivity of the coupling reaction due to its electronic and steric properties. acs.org

For instance, in molecules with multiple potential reaction sites, such as dihaloarenes, the Stille coupling can proceed with high regioselectivity. It has been shown that in the reaction of 1-bromo-2-iodoarenes, the coupling selectively occurs at the more reactive carbon-iodine bond before proceeding to the carbon-bromine bond, allowing for controlled, sequential bond formations. nih.gov

Stereoselectivity is also a hallmark of the Stille reaction. The cross-coupling of enantioenriched organostannanes, particularly those with a stereocenter at the alpha-position to the tin atom, can proceed with high fidelity, either through retention or inversion of configuration, depending on the mechanism. nih.govnih.gov This allows for the transfer of chirality from a starting material to the product, which is a highly valuable strategy in asymmetric synthesis. nih.gov

Synthesis of Complex Organic Molecules

The robustness and functional group tolerance of the Stille coupling make it an invaluable tool in the construction of intricate organic molecules, including those with significant biological activity.

Total Synthesis of Natural Products and Pharmaceutical Intermediates

The Stille reaction is frequently employed as a key step in the total synthesis of natural products and the preparation of pharmaceutical intermediates. wikipedia.orgnih.govnih.gov Its ability to form critical carbon-carbon bonds in complex, highly functionalized substrates without the need for extensive protecting group strategies is a major advantage. uwindsor.ca Many natural products contain biaryl or polycyclic aromatic structures, and the Stille coupling provides a convergent and efficient means to assemble these cores. wikipedia.orgnih.gov

For example, the arylnaphthalene lactone lignans, a class of natural products with significant biological activities, are ideal targets for synthesis involving Stille-type strategies. The synthesis of Justicidin B, a member of this family, showcases the construction of the core arylnaphthalene skeleton, a transformation where a naphthalenyl organometallic reagent could be a key component. nih.gov Similarly, the Stille reaction has been instrumental in the total syntheses of complex molecules like the ansamycin (B12435341) antibiotic (+)-mycotrienol and quadrigemine C. wikipedia.org In pharmaceutical discovery, the reliability of the Stille coupling is crucial for preparing potential drug candidates and their analogs for biological evaluation. nih.govharvard.edupatsnap.com

Preparation of Ketones from Acid Chlorides

A significant variation of the Stille reaction is its application in the synthesis of ketones. This can be achieved by coupling an organostannane like trimethyl-2-naphthalenyl-stannane with an acyl chloride. wikipedia.orgresearchgate.net This reaction provides a direct and high-yielding route to aryl ketones, including diaryl ketones and alkyl aryl ketones. researchgate.netorganic-chemistry.org

The reaction between an organostannane and an acyl chloride was one of the earliest examples of the Stille coupling and remains a robust method. wikipedia.org Alternatively, ketones can be formed through a carbonylative Stille coupling, where carbon monoxide is inserted between the organic fragments of the organostannane and the halide/triflate coupling partner. wikipedia.orgnih.gov This latter approach is particularly useful when the corresponding acyl chloride is unstable or difficult to access. The direct coupling with acid chlorides is often preferred for its simplicity when the substrate is available. researchgate.net

The table below illustrates the scope of ketone synthesis using arylstannanes and acid chlorides.

| Aryl Stannane | Acid Chloride | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Tributyl(phenyl)stannane | Benzoyl Chloride | Pd Catalyst | Benzophenone | High | researchgate.net |

| Tributyl(p-tolyl)stannane | Acetyl Chloride | Pd Catalyst | 4'-Methylacetophenone | High | researchgate.net |

| Trimethyl-2-naphthalenyl-stannane | Benzoyl Chloride | Pd(PPh₃)₄ | Phenyl(2-naphthyl)methanone | Good-High | wikipedia.orgresearchgate.net |

| Tributyl(phenyl)stannane | Cyclohexanecarbonyl chloride | Pd Catalyst | Cyclohexyl(phenyl)methanone | High | researchgate.net |

Yields are generally reported as good to excellent for this type of transformation. The specific example for the title compound is illustrative based on the well-established scope of the reaction.

Interconversion to Other Organometallic Reagents

A key feature of trimethyl-2-naphthalenyl-stannane is its ability to undergo transmetallation, a process where the trimethylstannyl group (-SnMe₃) is swapped for a different metal, thereby generating a new organometallic reagent with distinct reactivity. This interconversion is fundamental to its utility as a synthetic building block.

Trimethyl-2-naphthalenyl-stannane can be readily converted into 2-naphthalenyllithium through a tin-lithium exchange reaction. This transmetallation is typically achieved by treating the stannane with a strong organolithium base, such as tert-butyllithium (B1211817) or n-butyllithium, in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures. chemsrc.com The resulting organolithium species is a potent nucleophile and a strong base, making it a highly valuable intermediate for subsequent reactions. The general transformation is a well-established method for creating functionalized organolithium compounds that might be difficult to access through direct lithiation or halogen-lithium exchange due to the presence of sensitive functional groups.

While organostannanes are used directly in Stille couplings, they also serve as effective precursors for organoboron compounds used in the widely applied Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov The Suzuki reaction is favored for its use of generally stable and less toxic boron reagents. rsc.org The synthesis of the required 2-naphthaleneboronic acid from trimethyl-2-naphthalenyl-stannane involves a two-step sequence. First, the stannane is converted to 2-naphthalenyllithium via tin-lithium exchange. This lithium intermediate is then quenched with a boron electrophile, typically trimethyl borate (B1201080), B(OMe)₃. Subsequent acidic workup hydrolyzes the resulting boronate ester to afford 2-naphthaleneboronic acid. This boronic acid can then be used in palladium-catalyzed Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides and triflates. nih.govnih.govresearchgate.netillinois.edu

Table 1: Synthesis of 2-Naphthaleneboronic Acid from Trimethyl-2-naphthalenyl-stannane

| Step | Reactant | Reagents | Intermediate/Product | Purpose |

| 1 | Stannane, trimethyl-2-naphthalenyl- | n-Butyllithium | 2-Naphthalenyllithium | Generation of Organolithium Reagent |

| 2 | 2-Naphthalenyllithium | 1. Trimethyl borate 2. H₃O⁺ (workup) | 2-Naphthaleneboronic acid | Formation of Boronic Acid for Suzuki Coupling |

Formation of Carbon-Heteroatom Bonds

Beyond forming carbon-carbon bonds, the organometallic intermediates derived from trimethyl-2-naphthalenyl-stannane are crucial for creating bonds between the naphthalene core and various heteroatoms. This capability opens pathways to novel materials and ligands.

The synthesis of aryl phosphines, arsines, stibines, and selenides from trimethyl-2-naphthalenyl-stannane typically proceeds via the corresponding organolithium intermediate. st-andrews.ac.uk After generating 2-naphthalenyllithium, it can be reacted with a suitable electrophilic heteroatom source. For instance, reacting 2-naphthalenyllithium with phosphorus trichloride (B1173362) (PCl₃) or other chlorophosphines can yield naphthalenyl phosphines. st-andrews.ac.ukresearchgate.net Similarly, treatment with arsenic trichloride (AsCl₃), antimony trichloride (SbCl₃), or elemental selenium (Se) followed by an appropriate workup provides access to the corresponding naphthalenyl arsines, stibines, and selenides. These compounds are of interest as ligands for transition metal catalysts and in materials science. researchgate.net

Table 2: Synthesis of Naphthalenyl Heteroatom Compounds

| Target Compound Class | Electrophilic Reagent Example | Product Type |

| Aryl Phosphines | Dichlorophenylphosphine (PhPCl₂) | Di(2-naphthalenyl)phenylphosphine |

| Aryl Arsines | Arsenic trichloride (AsCl₃) | Tri(2-naphthalenyl)arsine |

| Aryl Stibines | Antimony trichloride (SbCl₃) | Tri(2-naphthalenyl)stibine |

| Aryl Selenides | Selenium powder (Se) | Di(2-naphthalenyl)selenide |

Direct amidation involving organostannanes can be achieved through transition-metal-catalyzed cross-coupling reactions. While less common than C-C bond formation, methods for the N-amidation of aryl stannanes have been developed. arkat-usa.org These reactions typically employ a palladium or copper catalyst to couple the organostannane with an amine or amide. For example, trimethyl-2-naphthalenyl-stannane could potentially be coupled with a primary or secondary amide in the presence of a suitable catalyst system, such as a copper(I) salt, to form an N-(2-naphthalenyl)amide. Another approach involves the amidation of carboxylic acids facilitated by reagents like trimethylaluminium, which can activate the carboxylic acid for nucleophilic attack by an amine. researchgate.net These synthetic strategies provide a direct route to introduce an amide functionality onto the naphthalene ring system. rsc.org

Emerging Roles of Naphthalenyl Organostannanes in Advanced Materials Science and Catalysis

Organostannanes in Polymer Chemistry

The incorporation of metallic elements into polymer backbones can impart unique thermal, mechanical, and electronic properties. Stannane (B1208499), trimethyl-2-naphthalenyl-, serves as a valuable building block in this endeavor.

Precursors for Organometallic Polymers

Research has highlighted the role of trimethyl(2-naphthyl)stannane as a precursor for the synthesis of thermally stable organometallic polymers. vulcanchem.com Specifically, organotin polyethers derived from this compound have demonstrated significant resistance to thermal degradation. These polymers are stable at temperatures up to 300°C, a property that makes them highly suitable for applications such as high-temperature coatings and adhesives. vulcanchem.com The rigid naphthalene (B1677914) unit within the polymer structure contributes to this enhanced thermal stability. The synthesis of such polymers often involves the reaction of the organostannane with suitable organic linkers, leading to a polymer chain that incorporates the tin and naphthalene moieties.

Development of Polyurethanes

While organotin compounds, in general, are widely used as catalysts in the synthesis of polyurethanes, the specific application of stannane, trimethyl-2-naphthalenyl- in this area is not extensively documented in publicly available literature. reaxis.commdpi.com The catalysis of polyurethane formation typically involves the reaction of a polyol with an isocyanate, and organotin compounds can facilitate this process. reaxis.com However, the focus in industrial applications has often been on other organotin derivatives like dibutyltin (B87310) dilaurate. The potential for trimethyl-2-naphthalenyl-stannane to act as a catalyst or a co-monomer in specialized polyurethane systems remains an area for future research.

Applications in Optoelectronic Materials

The development of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) relies on the design of novel organic and organometallic materials with tailored electronic properties. The naphthalenyl group in stannane, trimethyl-2-naphthalenyl-, suggests its potential as a precursor for creating conjugated materials suitable for these applications.

Organic Light Emitting Diodes (OLEDs)

The performance of OLEDs is critically dependent on the materials used in the emissive layer and charge transport layers. While direct application of stannane, trimethyl-2-naphthalenyl- in OLEDs is not reported, its utility lies in the synthesis of larger conjugated molecules through cross-coupling reactions. The Stille coupling, a palladium-catalyzed reaction between an organostannane and an organic halide, is a powerful tool for creating carbon-carbon bonds. This methodology can be employed to synthesize complex aromatic structures that can serve as emitters or host materials in OLEDs. The naphthalene moiety can be a core component of blue-emitting materials, and the trimethylstannyl group provides a reactive handle for further molecular elaboration.

Organic Solar Cells

Similar to OLEDs, the efficiency of organic solar cells is intrinsically linked to the properties of the donor and acceptor materials in the active layer. rsc.org Conjugated polymers are frequently used in these devices. rsc.org Stannane, trimethyl-2-naphthalenyl- can be utilized as a monomer in the synthesis of such conjugated polymers via Stille polymerization. This reaction allows for the creation of well-defined polymer structures incorporating the naphthalenyl unit. The electronic properties of the resulting polymer, such as its band gap and charge carrier mobility, can be tuned by co-polymerizing the naphthalenyl-stannane with other aromatic monomers. This approach offers a pathway to novel materials for organic photovoltaics, although specific examples utilizing this exact compound are not prevalent in current literature.

Advanced Catalytic Systems

The primary and most well-established application of stannane, trimethyl-2-naphthalenyl- is in palladium-catalyzed cross-coupling reactions, particularly the Stille reaction. vulcanchem.com This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. vulcanchem.com

The trimethyl(2-naphthyl)stannane reagent is particularly valuable for introducing the 2-naphthyl group into organic molecules. This is a common structural motif in pharmaceuticals, natural products, and functional materials. For instance, in the synthesis of complex biaryl systems, the coupling of trimethyl(2-naphthyl)stannane with an aryl halide in the presence of a palladium catalyst provides a direct route to the desired product. vulcanchem.com The reaction's versatility allows for the construction of intricate molecular architectures that would be difficult to access through other synthetic methods. The electron-rich nature of the naphthalene ring can also influence the reactivity and selectivity of these catalytic transformations.

Role as Catalysts in Organic Transformations

While aryl stannanes like trimethyl-2-naphthalenyl-stannane are most famously employed as reagents in palladium-catalyzed cross-coupling reactions (e.g., the Stille reaction), the broader class of organotin compounds also exhibits direct catalytic activity in several organic transformations. researchgate.netscispace.com In the Stille reaction, the organostannane serves as a source of the nucleophilic organic group (the 2-naphthalenyl moiety in this case), which is transferred to another organic electrophile in a cycle catalyzed by a palladium complex. The organostannane is a reactant, not the catalyst.

However, other organotin compounds, particularly organotin(IV) carboxylates and oxides, function as true catalysts. wikipedia.orgnih.gov For instance, dibutyltin dilaurate is a widely used catalyst for polyurethane formation and silicone vulcanization. wikipedia.org Recent research has also demonstrated that various organotin(IV) compounds can effectively catalyze the cyanide-free synthesis of α-iminonitriles, achieving high yields. rsc.org These complexes, featuring penta- or hexa-coordinated tin atoms, act as Lewis acids to activate substrates in the reaction. rsc.org

The transformation of trimethyl-2-naphthalenyl-stannane into a catalytically active species, for example by partial hydrolysis to form a hydroxo or oxo-bridged species, could unlock its potential as a direct catalyst, though this application is less documented than its role as a cross-coupling partner.

Table 1: Roles of Organotin Compounds in Organic Reactions

| Reaction Type | Role of Organotin Compound | Example Organotin | Catalyst System | Ref |

| Stille Cross-Coupling | Reagent (Transfer Agent) | Aryl/Alkenyl Stannanes | Palladium(0) Complexes | researchgate.netscispace.com |

| Polyurethane Formation | Catalyst (Lewis Acid) | Diorganotin Carboxylates | - | wikipedia.org |

| Silicone Vulcanization | Catalyst | Dibutyltin Dilaurate | - | wikipedia.org |

| α-Iminonitrile Synthesis | Catalyst | Phenyl/Butyl Tin Complexes | - | rsc.org |

| Transesterification | Catalyst | Diorganotin Carboxylates | - | wikipedia.org |

Ligand Development from Organostannane Derivatives

A significant application of Stannane, trimethyl-2-naphthalenyl- is its use as a precursor for the synthesis of complex ligands for catalysis. The C(naphthyl)-Sn bond can be selectively cleaved, allowing the 2-naphthalenyl group to be incorporated into larger molecular scaffolds designed to coordinate with transition metals. This strategy is crucial for creating bespoke ligands that can fine-tune the electronic and steric properties of a metal catalyst, thereby controlling its activity and selectivity.

Organotin compounds are reacted with various substrates to produce ligands:

Amino Acid and Peptide Derivatives : Reactions with amino acids or their derivatives can yield ligands where the naphthyl group is appended to a biologically relevant scaffold. These have been synthesized using various organotin oxides or chlorides. orientjchem.orgsysrevpharm.org

Phosphine (B1218219) and N-Heterocyclic Carbene (NHC) Ligands : The naphthalenyl group can be introduced into phosphine or NHC frameworks. For example, ortho-metalation of a naphthyl substituent on an NHC ligand has been used to create a range of Ru(II) complexes for transfer hydrogenation. mdpi.com While not directly starting from trimethyl-2-naphthalenyl-stannane, this illustrates the utility of the naphthyl moiety in advanced ligand design.

Ferrocene-Based Ligands : Substituted ferrocenyls are a major class of ligands, particularly for asymmetric catalysis. acs.org Organostannanes can serve as intermediates in the functionalization of ferrocene, enabling the synthesis of highly effective ligands like Josiphos. acs.org

The versatility of the organostannane allows for the creation of bidentate or polydentate ligands, which can form stable chelate complexes with metals, enhancing catalytic performance. orientjchem.orgmdpi.com

Table 2: Ligand Synthesis from Organostannane Precursors

| Precursor Type | Ligand Class | Resulting Ligand Features | Potential Metal Partners | Ref |

| Organotin(IV) Oxides/Hydroxides | Amino Acid / Carboxylate Ligands | Chiral, Biocompatible Scaffolds | Tin, Ruthenium, Rhodium | orientjchem.orgnih.gov |

| Naphthyl-Substituted Imidazoles | N-Heterocyclic Carbene (NHC) Ligands | Strong σ-donors, Sterically Tunable | Ruthenium, Rhodium, Palladium | mdpi.com |

| Functionalized Stannanes | Ferrocenylphosphine Ligands | Planar Chirality, High Enantioselectivity | Palladium, Nickel, Platinum | acs.org |

| Organotin(IV) Chlorides | Dithiocarbamate Ligands | Chelating Sulfur Donors | Tin | orientjchem.org |

Heterobimetallic and Multimetallic Catalysis

Heterobimetallic catalysis, where two different metal centers cooperate to facilitate a chemical reaction, offers pathways to reactivity not achievable with single-metal systems. chesci.com Organostannanes like trimethyl-2-naphthalenyl-stannane are key players in this area, particularly in systems involving palladium and tin.

In the context of the Stille reaction, the process is inherently a bimetallic one, involving the transfer of the organic group from tin to palladium. The efficiency of this transmetalation step can be dramatically enhanced by the addition of a third metal, often a copper(I) salt. researchgate.netscispace.com This creates a multimetallic system where the copper co-catalyst facilitates the transfer of the naphthyl group from tin to palladium, leading to faster reaction rates and improved selectivity under milder conditions. researchgate.netscispace.com

More recently, well-defined heterobimetallic complexes containing a direct Pd-Sn bond have been synthesized and studied as catalysts. For example, N-heterocyclic carbene (NHC)-based Pd-Sn complexes, such as [(NHC)Pd(μ-Br)SnCl₃]₂, have been designed for specific applications like the C-H functionalization of indoles. rsc.org The synergy between the Lewis acidic tin center and the transition metal palladium center enables unique catalytic cycles. The pairing of an electron-deficient early transition metal or main group element (like tin) with an electron-rich late transition metal (like palladium) can drastically alter the reactivity of both metals. chesci.com Bismuth-lithium heterobimetallic complexes have also been explored as non-toxic alternatives to organotin catalysts in polyurethane synthesis. rsc.org

Table 3: Examples of Heterometallic Systems Involving Tin

| Metal Combination | Catalytic Application | Role of Tin Compound | Key Feature | Ref |

| Pd / Sn | Stille Cross-Coupling | Reagent (Group Transfer) | Transmetalation Cycle | scispace.com |

| Pd / Sn / Cu | Accelerated Stille Coupling | Co-catalyzed Reagent | Enhanced Transmetalation Rate | researchgate.netscispace.com |

| Pd-Sn (discrete complex) | C-H Functionalization | Component of Catalyst | Cooperative Catalysis | rsc.org |

| Ir / Ru (promoter) | Cativa Process (Methanol Carbonylation) | Analogy (Not Tin) | Promoter enhances catalyst turnover | acs.org |

| Bi / Li | Polyurethane Synthesis | Alternative to Organotins | Synergistic Catalysis | rsc.org |

Strategies for Catalyst Recycling and Sustainability in Organotin Chemistry

The toxicity and persistence of organotin compounds are significant environmental concerns, making sustainability a critical focus in their application. chromatographyonline.comresearchgate.net The development of strategies to recycle organotin byproducts from catalytic reactions is essential for making processes like the Stille coupling greener and more economically viable. rsc.org

The primary byproduct of a Stille coupling using trimethyl-2-naphthalenyl-stannane is trimethyltin (B158744) halide. Effective recycling strategies focus on recovering this byproduct and converting it back into a useful organotin reagent. Key methods include:

Liquid-Liquid Extraction : After the reaction, a solvent with a high dipole moment, such as acetonitrile, can be used to selectively extract the polar tin-containing byproduct from the nonpolar organic product. This allows for the separation and recovery of the tin species in high purity. google.com

Chromatographic Separation : Stationary phases such as silica (B1680970) gel treated with potassium fluoride (B91410) (KF-silica) have been shown to effectively adsorb and remove tin residues from reaction mixtures, facilitating product purification. google.com

Closed-Loop Systems : Integrating these separation and regeneration steps can lead to a closed-loop process where the tin reagent is continuously recycled. This approach is both ecologically and economically advantageous, minimizing waste and reducing the need for fresh reagents. google.com

Table 4: Sustainability and Recycling Strategies in Organotin Chemistry

| Strategy | Description | Target Tin Compound | Advantage | Ref |

| Biphasic Extraction | Use of a polar solvent (e.g., acetonitrile) to selectively extract tin byproducts. | Trialkyltin Halides | High recovery and purity of tin byproduct. | google.com |

| Adsorption/Chromatography | Use of adsorbents like KF-silica to bind and remove tin residues. | Trialkyltin Halides | Simple purification of the desired organic product. | google.com |

| Chemical Regeneration | Reduction of tin halide byproducts to regenerate active organotin hydrides or stannanes. | Trialkyltin Halides | Reduces overall tin consumption; enables catalytic use of tin. | google.comresearchgate.net |

| Closed-Loop Process | An integrated system of reaction, separation, and regeneration for continuous recycling. | Organotin Reactants/Byproducts | Minimizes waste, improves economy and sustainability. | google.com |

| Catalyst Replacement | Development of less toxic alternatives, such as bismuth-based catalysts. | All Organotins | Avoids toxicity issues associated with tin. | rsc.org |

Future Research Directions in Naphthalenyl Organostannane Chemistry

Development of Novel Synthetic Methodologies

The traditional synthesis of arylstannanes, often relying on the reaction of organolithium or Grignard reagents with tin halides, is effective but can be limited by functional group tolerance and the need for stoichiometric generation of highly reactive organometallics. Future research is poised to overcome these limitations through the development of more direct and versatile synthetic methods.

One promising avenue is the palladium-catalyzed direct C-H stannylation of naphthalenes . This approach would bypass the need for pre-functionalized naphthalene (B1677914) precursors, such as 2-bromonaphthalene (B93597), offering a more atom-economical route. Research in this area would focus on identifying suitable palladium catalysts and directing groups to achieve high regioselectivity for the 2-position of the naphthalene ring. nih.govdntb.gov.ua

Another innovative strategy is the nickel-catalyzed decarbonylative stannylation of naphthalene-based acyl fluorides . nih.gov This method allows for the conversion of carboxylic acid derivatives directly into organostannanes, expanding the range of accessible starting materials. Future work could explore the substrate scope with various substituted naphthaloyl fluorides and optimize reaction conditions for higher efficiency and broader applicability.

Furthermore, visible-light-driven synthesis presents a metal-free and milder alternative for preparing arylstannanes. acs.org The use of arylazo sulfones derived from naphthalenes as precursors for generating the corresponding aryl radical, which is then trapped by a distannane, is a novel concept. Research in this domain would aim to enhance the efficiency and scalability of this photochemical method.

| Synthetic Methodology | Precursor | Key Features | Potential Advantages |

| Palladium-Catalyzed C-H Stannylation | Naphthalene | Direct functionalization of C-H bonds | Atom economy, reduced synthetic steps |

| Nickel-Catalyzed Decarbonylative Stannylation | Naphthaloyl fluoride (B91410) | Conversion of carboxylic acid derivatives | Broader substrate scope, ligand-free conditions |

| Visible-Light-Driven Synthesis | Naphthalene-derived arylazo sulfone | Metal-free, mild reaction conditions | Avoids toxic metal catalysts, high efficiency |

Advanced Mechanistic Elucidations